3-Hydroxy-1-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-1-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium is a complex organic compound with multiple hydroxyl groups and a pyridine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium typically involves the nitration of 3-Hydroxy-5-methylpyridine . This process requires specific reaction conditions, including the use of nitrating agents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-1-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-1-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as antiviral and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-1-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyridine ring can interact with enzymes and receptors, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxy-5-methylpyridine
- 3-Hydroxy-2-methylpyridine
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
Uniqueness
3-Hydroxy-1-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium is unique due to its multiple hydroxyl groups and the specific arrangement of the pyridine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H21N2O5+ |
---|---|
Molekulargewicht |
321.35 g/mol |
IUPAC-Name |
1-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-3-ol |
InChI |
InChI=1S/C16H20N2O5/c1-9-15(22)13(11(6-19)3-17-9)5-18-4-12(7-20)14(8-21)16(23)10(18)2/h3-4,19-21H,5-8H2,1-2H3,(H-,22,23)/p+1 |
InChI-Schlüssel |
IUFWHHXTKMEIOU-UHFFFAOYSA-O |
Kanonische SMILES |
CC1=NC=C(C(=C1O)C[N+]2=C(C(=C(C(=C2)CO)CO)O)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.